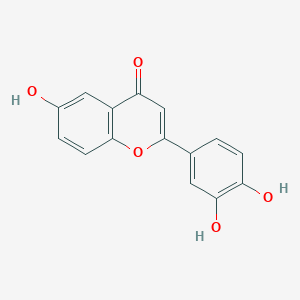

6,3',4'-Trihydroxyflavone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-6-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-4-14-10(6-9)12(18)7-15(20-14)8-1-3-11(17)13(19)5-8/h1-7,16-17,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVNWEGWXASECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350949 | |

| Record name | 6,3',4'-Trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263407-43-8 | |

| Record name | 6,3',4'-Trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of 6,3',4'-Trihydroxyflavone

This compound is a relatively rare flavone (B191248) aglycone found in the plant kingdom. mdpi.com Its primary documented botanical source is Dipteryx lacunifera, a plant native to the northeast of Brazil. mdpi.com The seeds of this plant are consumed locally as a snack. mdpi.com While its distribution is not as widespread as other flavonoids, its presence in Dipteryx lacunifera highlights the chemical diversity within this plant genus.

Specific Isolation from Dipteryx lacunifera

The first reported isolation of this compound was from Dipteryx lacunifera in 2020. mdpi.com The isolation process typically involves initial extraction from the plant material, often using organic solvents, followed by various chromatographic techniques to separate the compound from the complex mixture of other plant metabolites.

Advanced Extraction Techniques for Flavonoids

The extraction of flavonoids from plant matrices has evolved from traditional methods to more efficient and environmentally friendly techniques. nih.govfrontiersin.org These modern approaches aim to reduce solvent and energy consumption while increasing extraction yield and selectivity. nih.govmdpi.com

Green Extraction Methodologies (e.g., Pressure, Microwave, Ultrasound)

Green extraction techniques are increasingly favored for their sustainability and efficiency. frontiersin.org These methods are generally faster and more automated than conventional techniques. nih.govfrontiersin.org

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses solvents at elevated temperatures and pressures to enhance extraction efficiency. frontiersin.orgmdpi.com The use of polar solvents like methanol (B129727) or ethanol (B145695) is common for extracting flavonoids. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. researchgate.netacademicjournals.org It is considered a green technique due to the reduced use of organic solvents and shorter extraction times. researchgate.netacademicjournals.org Optimal conditions for MAE, such as irradiation time, temperature, and solvent concentration, can be fine-tuned to maximize flavonoid yield. scielo.org.mx

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to disrupt plant cell walls, facilitating the release of flavonoids. researchgate.netmdpi.com This method is known for accelerating the extraction process and reducing solvent consumption. nih.govtandfonline.com The efficiency of UAE can be influenced by factors such as ultrasonic power, extraction time, and the type of solvent used. mdpi.comnih.gov Natural deep eutectic solvents (NADES) are sometimes used in combination with UAE to enhance extraction. nih.govbohrium.com

Table 1: Comparison of Green Extraction Methodologies for Flavonoids

| Technique | Principle | Advantages | Key Parameters |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Uses solvents at high temperature and pressure. mdpi.com | Enhanced efficiency, reduced solvent volume. mdpi.com | Temperature, pressure, solvent type. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Heats solvent and sample with microwaves. researchgate.net | Faster extraction, reduced solvent use. researchgate.netacademicjournals.org | Irradiation time, temperature, power, solvent concentration. academicjournals.orgscielo.org.mx |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. researchgate.net | Accelerated process, reduced solvent consumption. nih.gov | Ultrasonic power, extraction time, temperature, solvent type. mdpi.comnih.gov |

Chromatographic and Spectroscopic Approaches for Isolation and Purification

Following extraction, a series of chromatographic and spectroscopic techniques are employed to isolate and purify specific flavonoids like this compound.

Preparative Chromatography Techniques

Preparative chromatography is essential for obtaining pure compounds from complex extracts. lcms.cz

Column Chromatography: This is a fundamental technique used for the purification of flavonoids, often employing stationary phases like silica (B1680970) gel or polyamide. redalyc.orgscielo.br Macroporous resin column chromatography is a popular method due to its good selectivity, low cost, and reusability, making it suitable for large-scale preparation. frontiersin.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the irreversible adsorption of samples onto a solid support. mdpi.comtandfonline.com It is an efficient method for the preparative separation of flavonoids from crude extracts. mdpi.commdpi.com

Preparative High-Performance Liquid Chromatography (HPLC): Preparative RP-HPLC is a widely used, rapid, and reliable technique for isolating individual flavonoids with high purity. lcms.cz It allows for the collection of specific fractions containing the target compound. rsc.org

Integration of Mass Spectrometry in Isolation Processes

Mass spectrometry (MS) is a highly sensitive and versatile tool for the structural characterization of flavonoids. mdpi.comhebmu.edu.cn

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful technique for analyzing natural products. hebmu.edu.cn LC-MS provides molecular weight information and, when used in tandem (LC-MS/MS), can offer detailed structural insights through fragmentation analysis. hebmu.edu.cnnrfhh.com This is crucial for identifying and quantifying flavonoids in complex mixtures. frontiersin.orgchromatographyonline.com High-resolution mass spectrometry can even provide the elemental composition of the analyzed compounds. mdpi.com The fragmentation patterns observed in MS/MS experiments are instrumental in distinguishing between different flavonoid isomers. researchgate.net

Advanced Analytical Methodologies for 6,3 ,4 Trihydroxyflavone Characterization and Quantification

High-Resolution Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental to the analysis of flavonoids, enabling the separation of 6,3',4'-Trihydroxyflavone from complex mixtures, including isomers and other related compounds. The choice of technique depends on the analytical goal, whether it is for purity assessment, quantification, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids due to their polarity and thermal sensitivity. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating these compounds. In RP-HPLC, a nonpolar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase, usually a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com

For the quantification and purity assessment of this compound, a gradient elution is typically employed, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. researchgate.net Detection is most commonly achieved using a Diode-Array Detector (DAD) or UV-Vis detector, which allows for the spectral characterization of the eluting peaks. Flavonoids exhibit characteristic UV spectra, which aids in their identification. researchgate.net Studies on related trihydroxyflavones, such as 3,6,4'-trihydroxyflavone, utilize similar HPLC-based approaches for their analysis and metabolic studies. acs.org The development of a stability-indicating HPLC method is crucial for ensuring the accurate measurement of the compound and its degradation products over time. chromatographyonline.com

Table 1: Typical HPLC Parameters for Flavonoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | Controls elution and improves peak shape. |

| Elution | Gradient (e.g., 10% B to 90% B over 30 min) | Separates compounds with a wide range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical columns. |

| Detection | DAD or UV-Vis (254 nm, 340 nm) | Monitors elution and provides spectral data for identification. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and much faster analysis times. frontiersin.org These characteristics make UHPLC particularly well-suited for analyzing complex samples containing numerous flavonoids or for high-throughput screening applications. frontiersin.orgacs.org

The principles of separation in UHPLC are the same as in HPLC, primarily reversed-phase chromatography. However, the instrumentation is designed to handle the much higher backpressures generated by the densely packed columns. A UHPLC-based method for this compound would offer superior separation from its isomers and other closely related flavonoids, which can be challenging with standard HPLC. When coupled with mass spectrometry (UHPLC-MS), it becomes an exceptionally powerful tool for both quantification and identification. frontiersin.org

Table 2: Representative UHPLC Conditions for Flavonoid Profiling

| Parameter | Typical Setting | Advantage over HPLC |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Higher efficiency and resolution. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | Similar to HPLC, optimized for higher pressures. |

| Elution | Fast Gradient (e.g., 5% B to 95% B over 10-15 min) | Significantly reduced run times. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for smaller column diameter. |

| Detection | DAD or Mass Spectrometry (MS) | Higher sensitivity due to sharper peaks. |

| Column Temp. | 40 - 60 °C | Reduces mobile phase viscosity at high pressures. |

Gas Chromatography (GC) is less commonly used for the direct analysis of flavonoids like this compound due to their low volatility and thermal instability. The multiple polar hydroxyl groups on the molecule make it unsuitable for direct injection into a GC system. To overcome this, a derivatization step is necessary to convert the polar -OH groups into more volatile and thermally stable ethers or esters. nih.gov The most common derivatization method is silylation, which involves reacting the compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. researchgate.net After derivatization, GC coupled with Mass Spectrometry (GC-MS) can be used for analysis, providing excellent separation and structural information from the mass spectra. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of flavonoids. jddtonline.info It is often used for initial screening of plant extracts, monitoring reaction progress, or checking the purity of fractions during isolation. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a mobile phase consisting of a mixture of solvents is used to develop the plate. srce.hrkau.edu.sa The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the spots are visualized under UV light (254 nm or 366 nm), where flavonoids typically appear as dark or fluorescent spots. ui.ac.id Spraying the plate with specific reagents can produce colored spots, aiding in identification.

Table 3: Common TLC Systems for Flavonoid Separation | Component | Description | | :--- | :--- | | Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates | Standard adsorbent for polar compounds. | | Mobile Phase | Ethyl acetate (B1210297) : Formic acid : Water (e.g., 8:1:1 v/v/v) | A common system providing good separation for many flavonoids. kau.edu.sa | | | Chloroform : Ethanol (B145695) : Acetic Acid (e.g., 9.4:0.5:0.1 v/v/v) | Alternative system for separating flavonoids of varying polarity. ui.ac.id | | Visualization | UV light (254 nm and 366 nm) | Non-destructive detection method. | | | Vanillin-sulfuric acid spray reagent followed by heating | Destructive method that produces characteristic colored spots. |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Advanced Spectroscopic Techniques for Structural Elucidation

While chromatography separates the compound, spectroscopy is required to determine its definitive structure. NMR and MS are the two most powerful techniques for the structural elucidation of organic molecules like this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the A and B rings. The single proton on the C-ring (H-3) would likely appear as a singlet. The protons on the A-ring (H-5, H-7, H-8) and the B-ring (H-2', H-5', H-6') would show characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with neighboring protons.

¹³C NMR provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are highly dependent on the electronic environment, with carbons bearing hydroxyl groups and the carbonyl carbon (C-4) appearing significantly downfield. Based on data from other flavonoids, a predictive tool can be used to estimate the chemical shifts for this compound. hebmu.edu.cn

Table 4: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| 2 | ~163 | - | - |

| 3 | ~103 | ~6.8 | s |

| 4 | ~182 | - | - |

| 4a (10) | ~104 | - | - |

| 5 | ~115 | ~7.8 | d |

| 6 | ~148 | - | - |

| 7 | ~118 | ~7.3 | dd |

| 8 | ~123 | ~7.6 | d |

| 8a (9) | ~155 | - | - |

| 1' | ~122 | - | - |

| 2' | ~114 | ~7.4 | d |

| 3' | ~145 | - | - |

| 4' | ~149 | - | - |

| 5' | ~116 | ~6.9 | d |

| 6' | ~119 | ~7.3 | dd |

Note: These are estimated values based on the principles of NMR spectroscopy and data from similar flavonoid structures. Actual experimental values may vary.

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the analysis of individual components as they elute from the column. For this compound, which has a molecular formula of C₁₅H₁₀O₅ and a monoisotopic mass of approximately 270.05 Da, high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Tandem Mass Spectrometry (MS/MS) provides invaluable structural information through controlled fragmentation of a selected precursor ion. mdpi.com The fragmentation pattern is often characteristic of the compound's structure, particularly the substitution pattern of the flavonoid skeleton. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 269.0455 is selected and fragmented. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ at m/z 271.0601 is analyzed. nih.gov

A key fragmentation pathway for flavonoids is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substitution on the A and B rings. researchgate.net The observed fragment ions for this compound can be rationalized by these characteristic fragmentation pathways.

Table 5: High-Resolution Tandem Mass Spectrometry (MS/MS) Data for this compound

| Precursor Ion | Precursor m/z | Instrument Type | Major Fragment Ions (m/z) |

|---|---|---|---|

| [M-H]⁻ | 269.0455 | Ion Trap | 241, 225, 132.9 |

| [M+H]⁺ | 271.0601 | Ion Trap | 271, 272.1, 153 |

Source: PubChem CID 688684. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Integration of Artificial Intelligence and Cheminformatics in Flavonoid Analysis

Harnessing AI for Predictive Modeling and Data Interpretation

AI algorithms, particularly machine learning (ML), are increasingly employed to analyze extensive datasets related to flavonoids. frontiersin.orgscielo.br These models can predict various properties of flavonoids, such as their antioxidant capacity, based on their structural features. nih.govresearchgate.net For instance, researchers have successfully used ML models to predict the Oxygen Radical Absorbance Capacity (ORAC) of flavonoids, with the Random Forest (RF) algorithm demonstrating superior performance. nih.gov Such predictive capabilities are invaluable for screening large numbers of flavonoids for potential biological activities without the need for extensive experimental work. scielo.br

AI also plays a critical role in interpreting complex analytical data. By identifying patterns and correlations within large datasets, AI can help researchers understand the structure-activity relationships of flavonoids. mdpi.com This understanding is fundamental to designing new flavonoid derivatives with enhanced biological properties. rsc.org

Cheminformatics Tools for Structural and Functional Analysis

Cheminformatics provides the computational tools necessary to manage and analyze the chemical information of flavonoids. nih.gov These tools are essential for organizing data in comprehensive databases, which can include information on chemical structures, biological activities, and metabolic pathways. nih.govfrontiersin.org

One of the key applications of cheminformatics is the analysis of Quantitative Structure-Activity Relationships (QSAR). mdpi.com QSAR models correlate the chemical structure of flavonoids with their biological activities, providing insights into the molecular features responsible for their effects. For example, studies have shown that the presence and position of hydroxyl groups on the flavonoid scaffold are critical for their antioxidant and enzyme-inhibiting activities. researchgate.net

Furthermore, cheminformatics tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of flavonoids. rsc.orgnih.gov This in silico profiling helps in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov

The integration of AI and cheminformatics offers a powerful approach to flavonoid analysis. By combining predictive modeling with sophisticated data analysis tools, researchers can gain deeper insights into the properties and potential applications of compounds like this compound.

Electrochemical (Bio)sensors for Detection and Activity Monitoring

Electrochemical (bio)sensors have emerged as powerful tools for the detection and activity monitoring of flavonoids due to their high sensitivity, rapid response, and cost-effectiveness. nih.govplos.org These sensors are particularly well-suited for analyzing the redox properties of flavonoids, which are closely linked to their antioxidant activity. mdpi.com

Principles of Electrochemical Detection

The detection of flavonoids using electrochemical methods is based on their redox behavior, specifically the proton-electron transfer mechanism. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to study the oxidation and reduction of flavonoids at an electrode surface. nih.gov The resulting electrochemical signals, such as peak potential and current, can be correlated with the concentration and antioxidant activity of the flavonoid. nih.gov

Advanced Materials for Enhanced Sensor Performance

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials. Carbon-based nanomaterials like graphene and carbon nanotubes are frequently used due to their large surface area, excellent electrical conductivity, and stability. mdpi.comsemanticscholar.org These materials facilitate faster electron transfer and can be combined with other materials to create nanocomposites with synergistic effects. semanticscholar.org

Molecularly imprinted polymers (MIPs) are another class of materials used to create highly selective recognition sites for specific flavonoids. semanticscholar.org By creating a template of the target molecule, MIP-based sensors can achieve high specificity, which is crucial for analyzing complex samples. plos.orgsemanticscholar.org

Applications in Real-Sample Analysis

Electrochemical sensors have been successfully applied to the determination of flavonoids in various real samples, including food products and traditional Chinese medicines. plos.orgmdpi.com The high sensitivity and selectivity of these sensors allow for the accurate quantification of flavonoids even in the presence of interfering substances. mdpi.com

For instance, a glassy carbon electrode modified with a nanocomposite has been used for the sensitive detection of baicalein (B1667712) and chrysin (B1683763) in human serum and Scutellaria baicalensis extracts. researchgate.net The sensor demonstrated excellent repeatability, selectivity, and stability, highlighting the potential of electrochemical methods for practical applications. researchgate.net

The development of electrochemical (bio)sensors represents a significant advancement in the analysis of flavonoids. These devices offer a rapid, sensitive, and cost-effective alternative to traditional analytical methods, enabling the real-time monitoring of flavonoid content and activity in a wide range of samples. nih.govresearchgate.net

Molecular and Cellular Mechanisms of 6,3 ,4 Trihydroxyflavone S Biological Activities

Antioxidant Mechanisms

The antioxidant capabilities of 6,3',4'-Trihydroxyflavone are a cornerstone of its biological action, contributing to cellular protection against oxidative stress. This stress is a result of an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mmu.ac.ukfrontiersin.org

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound has been shown to be an effective scavenger of cellular ROS. mdpi.com In studies using RAW264.7 macrophage cells, pretreatment with this flavonoid significantly suppressed the levels of ROS induced by tert-butyl hydroperoxide (tBHP). mdpi.com The compound's ability to directly neutralize these damaging molecules is a key aspect of its antioxidant function. mdpi.com The ROS-scavenging activity of this compound is largely attributed to the catechol group (3'- and 4'-OH) present in its B ring. nih.gov

Research has demonstrated that this compound downregulates cellular ROS in a dose-dependent manner, with a reported IC50 value of 3.02 µM. mdpi.comresearchgate.net This indicates a potent capacity to mitigate oxidative stress at the cellular level.

Modulation of Cellular Redox Signaling Pathways

Beyond direct scavenging, this compound influences cellular redox signaling. Oxidative stress is known to play a crucial role in redox-dependent signaling, which regulates various cell behaviors. nih.gov A sustained high level of ROS can lead to inflammation by activating pathways like NF-κB. nih.gov While the specific modulatory effects of this compound on pathways like the Keap1-Nrf2-ARE system, a primary cellular mechanism for producing endogenous antioxidants, are still under investigation, the ability of flavonoids in general to influence such pathways is well-documented. intec.edu.donumberanalytics.com

Regulation of Antioxidant Enzyme Expression and Activity

The antioxidant defense system of the body includes a range of enzymes that neutralize ROS. Flavonoids can enhance the body's antioxidant capacity by upregulating the expression and activity of these enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). intec.edu.donih.gov While direct evidence for this compound's regulation of these specific enzymes is still emerging, the broader class of flavonoids is known to activate these enzymatic defenses, thereby bolstering the cell's ability to cope with oxidative stress. intec.edu.doresearchgate.net

Anti-inflammatory Actions

This compound exerts significant anti-inflammatory effects by targeting the production of inflammatory mediators and modulating the signaling pathways that drive the inflammatory response. mdpi.com

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Interleukin-1β, Interleukin-6)

A key aspect of this compound's anti-inflammatory activity is its ability to suppress the production of pro-inflammatory molecules. In studies with macrophage models, it has been shown to inhibit the production of nitric oxide (NO) in a dose-dependent manner, with IC50 values of 22.1 µM in 2D and 35.6 µM in 3D cell cultures. mdpi.com

Furthermore, this flavonoid significantly downregulates the gene expression of crucial pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.com At certain concentrations, it can reduce the mRNA levels of IL-1β and IL-6 to baseline levels in both 2D and 3D macrophage models. mdpi.com While it also shows some inhibitory effect on Tumor Necrosis Factor-alpha (TNF-α) at higher concentrations in 2D cell models, this effect was not significant in 3D models. mdpi.com

| Mediator | Effect | Cell Model | IC50 / Observation |

|---|---|---|---|

| Nitric Oxide (NO) | Suppression | 2D Macrophages | 22.1 µM mdpi.com |

| Nitric Oxide (NO) | Suppression | 3D Macrophages | 35.6 µM mdpi.com |

| Interleukin-1β (IL-1β) | Downregulation of gene expression | 2D & 3D Macrophages | Significant dose-dependent downregulation. mdpi.com |

| Interleukin-6 (IL-6) | Downregulation of gene expression | 2D & 3D Macrophages | Significant dose-dependent downregulation. mdpi.com |

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are mediated through its influence on key signaling pathways. Transcriptome analysis has revealed that this compound exerts its anti-inflammatory activities by modulating the IL-17 and TNF signaling pathways. mdpi.com These pathways are central to the inflammatory cascade, and their modulation by this compound helps to quell the inflammatory response. researchgate.net The ability of flavonoids to interfere with such pathways, including the NF-κB and MAPK pathways, is a recognized mechanism of their anti-inflammatory action. nih.gov

Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) Signaling Pathways

Research indicates that this compound can modulate the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways. mdpi.comnih.govresearchgate.net These pathways are pivotal in the inflammatory response. mdpi.comnih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound led to the downregulation of gene transcripts associated with the IL-17 and TNF signaling pathways. mdpi.com Specifically, the compound was found to suppress the transcription of fosb, a subunit of the AP-1 transcription factor, which is active in the IL-17 pathway. mdpi.com While the compound suppressed the transcription of TNF-α at higher concentrations in 2D cell models, it was less effective in 3D cell models, highlighting the complexity of its action. mdpi.com The synergistic action of IL-17 and TNF is known to amplify inflammatory responses by inducing the expression of various cytokines and chemokines. nih.gov

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is another significant inflammatory pathway. While this compound's primary anti-inflammatory actions are attributed to the IL-17 and TNF pathways, its isomer, 7,3',4'-Trihydroxyflavone (B9037), has been shown to also act through the JAK-STAT pathway. mdpi.comnih.gov This suggests that the specific positioning of the hydroxyl groups on the flavone (B191248) structure is crucial for determining which signaling pathways are modulated. mdpi.com Some flavones are known to function through the JNK-STAT pathway. acs.org

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. mdpi.comnih.gov Upon activation by stimuli like TNF, these pathways lead to the production of inflammatory cytokines. mdpi.com However, studies on this compound revealed that it did not significantly suppress the phosphorylation of key mediators in the NF-κB (such as pp65) and MAPK (such as pp38, pJNK, and pERK) pathways. mdpi.com This indicates that the compound's anti-inflammatory effects are likely mediated downstream or through different mechanisms, rather than direct inhibition of these central inflammatory regulators. mdpi.com This targeted action could be advantageous, as it may avoid interfering with other essential cellular functions regulated by NF-κB and MAPK. mdpi.com

Protein Kinase B (AKT) Pathway Modulation

The Protein Kinase B (AKT), or PI3K/AKT, pathway is a crucial signaling cascade involved in cell survival, proliferation, and inflammation. mdpi.comspandidos-publications.com Some flavonoids have been shown to inhibit AKT signaling. mdpi.com For instance, the flavone baicalein (B1667712) has been observed to suppress AKT phosphorylation in a dose-dependent manner. mdpi.comspandidos-publications.com While direct modulation of the AKT pathway by this compound is not extensively detailed in the provided context, the closely related compound 6,7,4'-Trihydroxyflavone was found to not affect AKT signaling in its inhibition of osteoclast differentiation. nih.gov This suggests that the influence on the AKT pathway can be specific to the flavone's chemical structure.

Inhibition of Enzymes Involved in Inflammatory Processes

In addition to modulating signaling pathways, this compound can directly inhibit the activity of specific enzymes that play a role in inflammation.

Cyclooxygenase-1 (COX-1) Inhibition

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is a common mechanism for anti-inflammatory drugs. While some trihydroxyflavones have shown inhibitory activity against COX enzymes, specific data on this compound's direct inhibition of COX-1 is not prominently available in the provided search results. researchgate.net However, a related compound, 7,3',4'-Trihydroxyflavone, has been reported to inhibit COX-1 with an IC₅₀ of 36.7 µM. caymanchem.com

Cellular-Src (c-Src) Tyrosine Kinase Binding and Inhibition

Cellular-Src (c-Src) is a non-receptor tyrosine kinase that plays a significant role in various cellular signaling pathways, including those related to inflammation. mdpi.comnih.govnih.gov Research has identified c-Src as a potential receptor for this compound. mdpi.com This flavone has been shown to inhibit c-Src kinase activity in a dose-dependent manner, with a reported IC₅₀ value of 12.0 µM. mdpi.comnih.gov Molecular docking studies suggest that this compound binds to the ATP-binding pocket of c-Src, indicating a competitive mode of inhibition. mdpi.com By inhibiting c-Src, this compound can downregulate downstream signaling cascades, contributing to its anti-inflammatory effects. mdpi.com The inhibition of c-Src is a critical mechanism, as this kinase is involved in the activation of other kinases and signaling pathways. mdpi.comnih.gov

Compound Data

| Compound Name | Other Names |

| This compound | 6,3',4'-HOFL |

| 7,3',4'-Trihydroxyflavone | 7,3',4'-HOFL |

| Baicalein | 5,6,7-trihydroxyflavone |

| 6,7,4'-Trihydroxyflavone | THF |

Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 (PLA2) enzymes are crucial mediators of inflammation through their role in the arachidonic acid cascade. Inhibition of PLA2 can lead to a reduction in the production of pro-inflammatory eicosanoids. nih.gov Flavonoids, as a class of compounds, are recognized for their anti-inflammatory properties, often attributed to their ability to modulate enzymes within this pathway. nih.govnih.gov

While direct studies on this compound's inhibition of PLA2 are limited, research on similar flavonoids provides a basis for its potential mechanism. For instance, the biflavonoid ochnaflavone (B1238491) has been found to inhibit PLA2 by directly and irreversibly binding to the enzyme. wikipedia.org Similarly, other flavonoids like quercetin, kaempferol, and galangin (B1674397) have demonstrated good inhibitory activity against PLA2. nih.gov The anti-inflammatory effects of some flavonoids are linked to their ability to block the activity of the PLA2 enzyme, which is released from the plasma membrane and initiates the production of arachidonic acid, a precursor to inflammatory mediators. mdpi.com Computational and experimental studies on a range of flavonoids have sought to understand their binding modes and the structural features that determine their inhibitory potency, suggesting that specific chemical modifications can enhance their affinity and selectivity for PLA2. nih.gov

Antiproliferative and Anticancer Research Applications

This compound has demonstrated notable antiproliferative and potential anticancer activities in various studies. jchr.orgresearchgate.net Research indicates that this and other trihydroxyflavones can inhibit the growth of cancer cells, with their efficacy varying between different cell lines. researchgate.netresearchgate.net

Impact on Cell Cycle Dynamics and Regulation

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclins and cyclin-dependent kinases (CDKs) are key regulatory proteins that drive the progression of the cell cycle. bioninja.com.aunih.gov Flavonoids have been shown to exert antiproliferative effects by interfering with cell cycle dynamics.

The progression through the different phases of the cell cycle is controlled by the sequential activation of CDKs by their corresponding cyclins. For instance, the cyclin D-CDK4/6 complex is pivotal for the transition from the G1 to the S phase. nih.gov Flavonoids can modulate the expression of these key regulatory proteins. For example, the flavonoid ampelopsin has been shown to decrease the expression levels of cyclin A and Cdk2 in MG-63 osteosarcoma cells. mdpi.com Similarly, other flavonoids have been observed to influence the expression of various cyclins and CDKs, leading to cell cycle arrest. mdpi.com While direct evidence for this compound is still emerging, the known actions of similar flavonoids suggest a likely mechanism involving the modulation of cyclin and CDK expression.

Table 1: Effects of Selected Flavonoids on Cyclin and CDK Expression in Cancer Cells

| Flavonoid | Cancer Cell Line | Effect on Cyclins/CDKs | Reference |

| Ampelopsin | MG-63 | Decreased Cyclin A and Cdk2 expression | mdpi.com |

| Icarisid II | U2OS | Arrested cells in G2/M phase | mdpi.com |

| Pelargonidin | U2OS | Arrested cells in G2/M phase | mdpi.com |

By altering the expression and activity of cyclins and CDKs, this compound and related compounds can induce cell cycle arrest at specific checkpoints, thereby inhibiting the proliferation of cancer cells. For instance, 6,7,4'-trihydroxyisoflavone, a metabolite of daidzein, has been shown to induce cell cycle arrest at the S and G2/M phases in HCT116 colon cancer cells. lipidmaps.org Another flavonoid, 3′,4′-dihydroxyflavonol, has been demonstrated to alter cell cycle dynamics in osteosarcoma cell lines. mdpi.com The n-butanolic fraction of Asphodelus tenuifolius, which contains various flavonoids, was found to cause G0/G1 cell cycle arrest in prostate cancer cells. figshare.com

Differential Expression of Cyclins and Cyclin-Dependent Kinases (CDKs)

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. There are two primary apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.gov

Flavonoids, including this compound, have been shown to induce apoptosis in cancer cells. nih.gov The flavonoid apigenin (B1666066), for example, promotes caspase-dependent apoptosis in leukemia cells. nih.gov The apoptotic process often involves the activation of a cascade of caspases, which are proteases that execute the cell death program. mdpi.com Flavonoids can trigger the intrinsic pathway by causing mitochondrial stress, leading to the release of cytochrome c and the formation of the apoptosome. nih.gov This, in turn, activates executioner caspases. nih.gov Furthermore, some flavonoids can enhance the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the balance towards cell death. nih.gov

Interaction with Tubulin Polymerization

Microtubules, which are dynamic polymers of α/β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. nih.gov Consequently, tubulin is a well-validated target for anticancer drugs. nih.govnih.gov A number of flavonoids have been found to interfere with tubulin polymerization, leading to mitotic arrest and subsequent cell death. nih.govacs.org

Research on a series of flavones has shown that specific structural features, such as hydroxyl and methoxyl groups at particular positions, are crucial for their interaction with tubulin and their cytotoxic effects. nih.govacs.org Some flavonoids are believed to bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. researchgate.net While direct crystallographic data for this compound's interaction with tubulin is not yet available, the established activity of structurally related flavonoids provides a strong indication that this may be a key mechanism contributing to its antiproliferative properties. nih.govacs.orgresearchgate.net

Antimicrobial Activities

Antibacterial Mechanisms of Action

The flavonoid this compound exhibits notable antibacterial properties, a characteristic shared by many compounds in the flavonoid class. scielo.br The mechanisms underlying this activity are often multifaceted, targeting various cellular processes within bacteria. scielo.brmdpi.com While the precise mechanisms for this specific flavone are still under detailed investigation, the actions of related flavonoids provide a strong basis for its potential modes of action.

One of the primary ways flavonoids are thought to exert their antibacterial effects is by disrupting bacterial cell membrane function and integrity. nih.govmdpi.com This can involve altering the fluidity of the membrane, leading to increased permeability and the leakage of essential intracellular components like nucleic acids. mdpi.com Another significant mechanism is the inhibition of key bacterial enzymes. nih.gov Flavonoids have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. nih.govmdpi.com By inhibiting this enzyme, the flavonoid can effectively halt bacterial proliferation.

Furthermore, flavonoids can interfere with bacterial energy metabolism. nih.gov They may also inactivate microbial adhesins and transport proteins located on the cell envelope, hindering the bacteria's ability to adhere to host cells and transport necessary nutrients. scielo.br The presence of multiple hydroxyl groups on the flavonoid structure is often linked to its antibacterial efficacy, suggesting that this compound's structure is well-suited for these interactions. scielo.brnih.gov It is likely that the antibacterial activity of this compound results from a combination of these mechanisms rather than a single mode of action. scielo.br

Table 1: Potential Antibacterial Mechanisms of Flavonoids

| Mechanism of Action | Target | Potential Effect on Bacteria |

| Enzyme Inhibition | DNA Gyrase | Inhibition of DNA replication and repair. nih.govmdpi.com |

| Membrane Disruption | Cytoplasmic Membrane | Increased permeability, leakage of cellular contents. nih.govmdpi.com |

| Metabolism Interference | Energy Metabolism Pathways | Inhibition of essential metabolic processes. nih.gov |

| Inactivation of Proteins | Adhesins, Transport Proteins | Reduced adherence to host cells, impaired nutrient uptake. scielo.br |

Antimalarial Potential: Targeting Plasmodium falciparum Enzymes (e.g., Triosephosphate Isomerase)

This compound has demonstrated significant potential as an antimalarial agent, showing activity against Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.netsysrevpharm.org Research has shown that this compound can achieve a high percentage of parasitemia reduction in in vitro tests. researchgate.net A key strategy in developing antimalarial drugs is to target enzymes essential for the parasite's survival, especially those that are distinct from their human counterparts. core.ac.uk

One such promising target is Plasmodium falciparum Triosephosphate Isomerase (PfTIM), a crucial enzyme in the glycolytic pathway, which is central to the parasite's energy production. core.ac.ukmalariaworld.orgscielo.br PfTIM is a homodimeric enzyme, and its stability and function depend on the interaction between its two subunits. core.ac.uknih.gov Interestingly, PfTIM possesses a cysteine residue (Cys-13) at this dimer interface, which is not present in the human version of the enzyme (where it is replaced by methionine). core.ac.uknih.gov This structural difference presents a unique opportunity for selective inhibition.

In silico docking studies have identified PfTIM as a potential target for related trihydroxyflavanone compounds. malariaworld.orgscielo.br These computational models suggest that the flavonoid can bind to the enzyme, potentially disrupting its function. malariaworld.orgscielo.br The mechanism of inhibition could involve interfering with the dimerization of the enzyme. Chemical modification of the interface cysteine has been shown to weaken the interaction between the subunits, leading to the dissociation of the dimer into inactive monomers. core.ac.uknih.gov Therefore, it is hypothesized that this compound could exert its antimalarial effect by targeting the unique interface of PfTIM, leading to enzyme inactivation and subsequent disruption of the parasite's metabolism. core.ac.ukmalariaworld.orgscielo.br

Table 2: Antimalarial Activity and Potential Target of this compound

| Compound | Parasite | Potential Enzyme Target | Proposed Mechanism | Finding |

| This compound | Plasmodium falciparum | Triosephosphate Isomerase (PfTIM) malariaworld.orgscielo.br | Inhibition of a key glycolytic enzyme, possibly by disrupting dimerization. core.ac.uknih.gov | Showed 88.98% parasitemia reduction in an in vitro study. researchgate.net |

Modulation of Protein Post-translational Modifications

Inhibition of Protein SUMOylation (e.g., Ubc9-mediated Transfer)

This compound, also known in some literature as 2-D08, is a cell-permeable and mechanistically unique inhibitor of protein SUMOylation. abmole.comselleck.co.jpapexbt.com SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to specific lysine (B10760008) residues on target proteins. thno.org This process is a multi-step enzymatic cascade involving an E1 activating enzyme (SAE1/2), an E2 conjugating enzyme (Ubc9), and often an E3 ligase. thno.orgembopress.org Ubc9 is the sole E2 enzyme in this pathway and is responsible for transferring the activated SUMO from the E1 enzyme to the substrate protein. thno.orgnih.gov

This compound exerts its inhibitory effect through a novel mechanism. It specifically prevents the transfer of SUMO from the Ubc9-SUMO thioester intermediate to the substrate protein. abmole.comapexbt.comcaymanchem.com Crucially, it does not affect the earlier steps of the cascade, such as the formation of the E1-SUMO or the E2 (Ubc9)-SUMO thioester complexes. apexbt.com This specific disruption of the final transfer step makes it a valuable tool for studying the roles of SUMOylation. apexbt.comcaymanchem.com For instance, it has been shown to effectively block the SUMOylation of topoisomerase I in cancer cells. apexbt.com By inhibiting Ubc9-mediated SUMOylation, this flavone can influence numerous cellular processes, as SUMOylation plays a key role in regulating protein stability, protein-protein interactions, and transcriptional activity. thno.orgnih.gov

Table 3: Inhibition of SUMOylation by this compound (2-D08)

| Inhibitor | Process Targeted | Enzyme | Mechanism | Result |

| This compound (2-D08) | Protein SUMOylation abmole.comapexbt.com | Ubc9 (E2 Conjugating Enzyme) nih.govoncotarget.com | Prevents transfer of SUMO from the Ubc9-SUMO thioester to the substrate. apexbt.comcaymanchem.com | Inhibition of substrate SUMOylation without affecting E1 or E2-SUMO thioester formation. apexbt.com |

Interaction with Protein Aggregation Processes (e.g., α-Synuclein)

The aggregation of the protein α-synuclein is a pathological hallmark of neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com The formation of amyloid fibrils from misfolded α-synuclein is a key aspect of the disease's progression. nih.gov Consequently, small molecules that can inhibit this fibrillization process are of significant therapeutic interest. nih.gov

Studies have shown that this compound (referred to as 2',3',4'-trihydroxyflavone in some sources) is an effective inhibitor of α-synuclein fibril elongation for both the wild-type protein and the disease-associated A53T mutant. nih.gov Its mechanism involves interacting with various phases of the fibril-forming pathway. nih.gov The compound not only inhibits the elongation of existing fibrils but also induces the formation of oligomers, which are smaller aggregates. nih.gov Furthermore, it reduces the exposed hydrophobicity of the α-synuclein fibrils, which may impact their toxicity and further aggregation. nih.gov

Ion mobility-mass spectrometry has revealed that after treatment with this compound, disassembled α-synuclein monomers can be restored to a non-aggregation-prone conformation. nih.gov This suggests that the flavonoid can intervene in the aggregation process and potentially rescue the protein from its pathological misfolded state. This interaction highlights a neuroprotective potential by directly targeting the protein aggregation process central to synucleinopathies. nih.govinformahealthcare.com

Enzyme Inhibition Beyond Primary Therapeutic Targets

Beyond the specific targets involved in its antimicrobial and neuroprotective activities, this compound and its structural relatives in the flavonoid family are known to be potent inhibitors of a variety of other enzymes. nih.gov This broad inhibitory capacity is a hallmark of flavonoids and contributes to their diverse biological effects.

One such enzyme is Axl kinase , a receptor tyrosine kinase. This compound (as 2-D08) has been identified as a potent inhibitor of Axl, with a reported IC50 value of 0.49 nM. abmole.com It dose-dependently decreases the phosphorylation of Axl, indicating a direct inhibitory effect on its kinase activity. abmole.com

Another class of enzymes inhibited by flavonoids are phosphatases . For example, the related compound 7,8-dihydroxyflavone (B1666355) is a direct inhibitor of pyridoxal (B1214274) 5'-phosphate phosphatase (PDXP), an enzyme involved in vitamin B6 metabolism. nih.gov While direct data for this compound on PDXP is limited, the study showed varying inhibitory activities for different flavones, suggesting a structure-dependent interaction. nih.gov

Flavonoids are also known to inhibit enzymes like xanthine oxidase (XO) , which is involved in purine (B94841) metabolism and the production of uric acid. nih.gov Various flavones, such as apigenin and luteolin (B72000), have demonstrated inhibitory effects on XO. nih.gov Additionally, enzymes in the inflammatory cascade, such as cyclo-oxygenase (COX) , are also targeted by flavonoids. nih.govmdpi.com The ability of this compound to inhibit cellular-Src (c-Src) tyrosine kinase has also been reported, linking it to the modulation of inflammatory signaling pathways. nih.gov

Table 4: Other Enzymes Potentially Inhibited by this compound and Related Flavonoids

| Enzyme | Function | Inhibitory Effect | Reference |

| Axl Kinase | Receptor Tyrosine Kinase | Potent inhibition (IC50 = 0.49 nM). abmole.com | abmole.com |

| c-Src Tyrosine Kinase | Signal Transduction in Inflammation | Binding and inhibition. nih.gov | nih.gov |

| Xanthine Oxidase (XO) | Purine Metabolism | Inhibition by related flavonoids. nih.gov | nih.gov |

| Cyclo-oxygenase (COX) | Inflammation | Inhibition by related flavonoids. nih.govmdpi.com | nih.govmdpi.com |

| α-Amylase | Carbohydrate Digestion | A glycoside derivative showed 22% inhibition at 0.556 mg/mL. medchemexpress.com | medchemexpress.com |

Tyrosinase Inhibition Mechanisms (e.g., Competitive and Non-competitive Inhibition)

Tyrosinase is a critical copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. Its inhibition is a key strategy for addressing hyperpigmentation. Flavonoids are well-documented tyrosinase inhibitors, and their mechanism of action is often related to their chemical structure.

The primary mechanisms of reversible enzyme inhibition are competitive, non-competitive, and mixed-type inhibition. nih.gov A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, preventing the actual substrate from binding. scialert.net In contrast, a non-competitive inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency, without preventing substrate binding. scialert.net

While direct kinetic studies on this compound are not extensively available in the reviewed literature, research on structurally similar flavonoids provides significant insight. For instance, a study on 3′,4′,7-trihydroxyflavone, a structural isomer, demonstrated that it acts as a competitive inhibitor of mushroom tyrosinase for both L-tyrosine and L-DOPA substrates. acs.org The competitive nature of this inhibition is illustrated by Lineweaver-Burk plots where the lines intersect on the Y-axis, indicating that the inhibitor affects the enzyme's affinity for the substrate (Km) but not the maximum reaction velocity (Vmax). acs.org

The inhibitory action of many flavonoids on tyrosinase is attributed to their ability to chelate the copper ions within the enzyme's active site. nih.gov The 3',4'-dihydroxy configuration (a catechol group) on the B-ring, present in this compound, is a crucial structural feature for potent tyrosinase inhibition, as it is effective at chelating copper. acs.org This suggests that this compound likely functions as a competitive inhibitor by binding to the dicopper active site of tyrosinase, thereby blocking the entry and oxidation of substrates like L-tyrosine. scialert.net

Table 1: Tyrosinase Inhibition by a Structural Isomer of this compound

| Compound | Substrate | IC₅₀ (µM) | Inhibition Type | Source |

| 3′,4′,7-Trihydroxyflavone | L-Tyrosine | 18.69 ± 0.50 | Competitive | acs.org |

| 3′,4′,7-Trihydroxyflavone | L-DOPA | 155.14 ± 5.62 | Competitive | acs.org |

Inhibition of Human Cytochrome P450 Isoforms (e.g., CYP1A1, 1A2, 1B1, 2C9, 3A4)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including drugs and dietary compounds. nih.gov The interaction of flavonoids with CYP isoforms can lead to significant alterations in metabolic pathways. The inhibitory potential of a flavonoid is highly dependent on its structure, particularly the number and position of hydroxyl and methoxy (B1213986) groups. nih.govbuu.ac.th

Different flavonoids exhibit varied inhibitory profiles against specific CYP isoforms. nih.govbuu.ac.th For example, studies have shown that hydroxylated flavones are often potent inhibitors of the CYP1 family (CYP1A1, CYP1A2, CYP1B1). nih.govmdpi.com The presence of hydroxyl groups can increase inhibitory activity towards CYP1A1 and CYP1B1. nih.gov However, the effect on CYP1A2 is more variable. nih.gov Similarly, certain hydroxylation patterns enhance inhibition of CYP2C9, while effects on CYP3A4 can be weak or complex. nih.gov

A comprehensive study on 33 different flavonoid derivatives established clear structure-function relationships for the inhibition of major human P450s. nih.gov Although specific IC₅₀ values for this compound were not detailed in the reviewed literature, data for other trihydroxyflavones from this study highlight the influence of hydroxyl group placement on inhibitory activity and selectivity. For instance, 3,5,7-Trihydroxyflavone (galangin) was found to be a particularly potent inhibitor of CYP1B1 and CYP3A4. nih.gov This underscores that the specific arrangement of the three hydroxyl groups on the flavone scaffold is a critical determinant of which CYP isoforms are inhibited and to what extent.

Table 2: Research Findings on the Inhibition of Human Cytochrome P450 Isoforms by a Trihydroxyflavone Analog

| Cytochrome P450 Isoform | Inhibitor | IC₅₀ (µM) | Source |

| CYP1A1 | 3,5,7-Trihydroxyflavone (Galangin) | 0.02 | nih.gov |

| CYP1A2 | 3,5,7-Trihydroxyflavone (Galangin) | 0.04 | nih.gov |

| CYP1B1 | 3,5,7-Trihydroxyflavone (Galangin) | 0.003 | nih.gov |

| CYP2C9 | 3,5,7-Trihydroxyflavone (Galangin) | 3.5 | nih.gov |

| CYP3A4 | 3,5,7-Trihydroxyflavone (Galangin) | 2.3 | nih.gov |

Selective Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Isoform Modulation

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are phase II metabolizing enzymes that conjugate glucuronic acid to various substrates, enhancing their water solubility and facilitating their excretion from the body. acs.orgscispace.com This process, known as glucuronidation, is a major pathway for the metabolism of flavonoids. scispace.com The human UGT superfamily has several isoforms, with UGT1A1 and UGT1A9 being among the most abundantly expressed in the liver. scispace.com

The interaction of flavonoids with UGTs can be isoform-specific, meaning a compound might be a substrate or inhibitor for one UGT isoform but not another. acs.org This selectivity is dictated by the flavonoid's structure. Research on the glucuronidation of the trihydroxyflavone isomers 3,3',4'-Trihydroxyflavone and 3,6,4'-Trihydroxyflavone provides crucial insights into the likely metabolic fate of this compound. A study using 12 recombinant human UGT isoforms found that UGT1A1 and UGT1A9 were the primary enzymes responsible for the glucuronidation of these compounds. acs.orgnih.gov

Specifically, UGT1A1 was predominantly responsible for 4'-O-glucuronidation, accounting for over 90% of this reaction for both isomers studied. acs.orgnih.gov Meanwhile, UGT1A9 was found to be the main contributor to 3-O-glucuronidation. acs.orgnih.gov These findings demonstrate a high degree of regioselectivity, where different UGT isoforms target specific hydroxyl groups on the flavonoid structure. Given that this compound shares the key 3'- and 4'-hydroxyl groups, it is highly probable that its metabolism is also selectively modulated by UGT1A1 and UGT1A9, with these isoforms targeting different hydroxyl positions for glucuronidation.

Table 3: UGT Isoform Selectivity in the Metabolism of Trihydroxyflavone Isomers

| Compound | Primary UGT Isoforms | Major Metabolic Reaction | Contribution of UGT1A1 | Source |

| 3,3',4'-Trihydroxyflavone | UGT1A1, UGT1A9 | 4'-O-glucuronidation | 92 ± 7% | acs.orgnih.gov |

| 3,6,4'-Trihydroxyflavone | UGT1A1, UGT1A9 | 4'-O-glucuronidation | 91 ± 10% | acs.orgnih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 6,3 ,4 Trihydroxyflavone

Influence of Hydroxylation Patterns on Biological Activities

The number and placement of hydroxyl (-OH) groups on the flavone (B191248) skeleton are critical determinants of its biological profile. nih.gov These groups influence the molecule's antioxidant capacity, anti-inflammatory effects, and interactions with various enzymes. nih.govacs.org

Role of Catechol Moiety in Antioxidant Activity

The antioxidant prowess of 6,3',4'-trihydroxyflavone is significantly attributed to the catechol group—the pair of hydroxyl groups at the 3' and 4' positions on the B-ring. mdpi.com This arrangement is a key structural feature for effective radical scavenging. irb.hr The catechol moiety can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), forming a stable phenoxyl radical that can further react with another radical to create a stable quinone structure. mdpi.com This ability to scavenge harmful free radicals is a cornerstone of its protective effects against oxidative stress-related cellular damage. mdpi.comumc.edu.dz

Positional Effects of Hydroxyl Groups on Anti-inflammatory Activity

The placement of hydroxyl groups also profoundly impacts the anti-inflammatory properties of this compound. nih.gov Research indicates that the hydroxylation pattern influences the inhibition of key inflammatory mediators and signaling pathways. acs.orgnih.gov

A comparative study between this compound and 7,3',4'-trihydroxyflavone (B9037) revealed that the position of the hydroxyl group on the A-ring leads to different anti-inflammatory activities. nih.gov Specifically, this compound exhibited stronger suppression of nitric oxide (NO) and interleukin-1β (IL-1β) and demonstrated a higher binding affinity for the c-Src kinase, a crucial regulator of inflammatory processes. nih.gov The IC₅₀ value for c-Src binding for this compound was found to be 12.0 µM, which is more potent than the 20.9 µM observed for the 7-hydroxy isomer. nih.gov This suggests that the 6-hydroxyl configuration is more favorable for this particular anti-inflammatory interaction.

Furthermore, transcriptome analysis has shown that while both isomers act on the IL-17 and TNF signaling pathways, the 7,3',4'-isomer also engages the JAK-STAT pathway, highlighting how a minor structural change can lead to different mechanistic actions. mdpi.comnih.gov

Impact of Hydroxyl and Methoxy (B1213986) Groups on Enzyme Inhibition Profiles

The interaction of this compound with various enzymes is intricately linked to the presence and position of its hydroxyl and, in related compounds, methoxy groups. nih.gov These functional groups can either enhance or diminish the inhibitory activity towards specific enzymes.

For instance, in the context of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of numerous compounds, the hydroxylation and methoxylation patterns on the flavone structure are critical. nih.govakjournals.com Studies on various flavonoids have shown that the number and location of these groups highly influence the inhibitory actions towards enzymes like CYP1A1, CYP1A2, CYP1B1, and CYP3A4. nih.gov Generally, an increased number of hydroxyl groups can lead to a stronger inhibitory effect on certain CYP enzymes. akjournals.com Methoxy groups, on the other hand, can have varied effects depending on their position and the specific enzyme. akjournals.com For example, a methoxy group at the 4'-position has been shown to increase inhibitory activity on the CYP1 family, while its presence at the 6- or 7-position can reduce inhibition. akjournals.com

In the case of tyrosinase, an enzyme involved in melanin (B1238610) production, the hydroxylation pattern is also a key determinant of inhibitory potency. mdpi.com While direct studies on this compound's interaction with a broad range of enzymes are specific, the general principles derived from related flavonoids underscore the importance of its hydroxyl groups in defining its enzyme inhibition profile. nih.gov

Contribution of the Flavone Core Structure to Activity

The foundational 2-phenyl-chromen-4-one (flavone) skeleton is integral to the biological activities of this compound. mdpi.com This core structure, consisting of two benzene (B151609) rings (A and B) linked by a heterocyclic pyran ring (C), provides the essential framework for interaction with biological targets. nih.govresearchgate.net

Computational Approaches in SAR Elucidation

Computational methods, particularly molecular docking simulations, have become invaluable tools for understanding the structure-activity relationships of flavonoids like this compound at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., c-Src, Tyrosinase, P450s)

Molecular docking simulations provide insights into how this compound and related compounds bind to specific protein targets. mdpi.com These in silico models predict the preferred orientation of the ligand within the binding site and estimate the strength of the interaction.

c-Src: To understand the differential inhibitory activity of this compound and its 7-hydroxy isomer on c-Src kinase, molecular docking was performed. mdpi.com The simulations revealed that both compounds could fit into the ATP-binding pocket of c-Src. mdpi.com The stronger inhibitory activity of this compound (IC₅₀ of 12.0 µM) compared to 7,3',4'-trihydroxyflavone (IC₅₀ of 20.9 µM) was corroborated by these docking studies, which can help visualize the specific hydrogen bonds and other interactions that contribute to binding affinity. mdpi.comnih.gov

Tyrosinase: Docking studies on various flavonoids with tyrosinase have shown that these molecules can bind to the active site of the enzyme, often through hydrogen bonds and hydrophobic interactions. acs.orgnih.gov For example, studies on 7,8,4´-trihydroxyflavone have shown that it can form hydrogen bonds with key residues like His244 and Met280 in the tyrosinase active site. nih.gov Such simulations for this compound would likely show its catechol B-ring playing a critical role in chelating the copper ions within the enzyme's active site, a common mechanism for tyrosinase inhibition by flavonoids.

P450s: Molecular docking has also been employed to investigate the interactions between flavonoids and cytochrome P450 enzymes. nih.gov These simulations help to explain the different inhibitory mechanisms and specificities observed for various flavonoid derivatives. nih.gov The orientation of the flavonoid within the active site, particularly the proximity of the hydroxyl and methoxy groups to the heme iron, determines the inhibitory potency. nih.govtandfonline.com

Comparative Molecular Field Analysis (CoMFA) for 3D-QSAR Modeling

Comparative Molecular Field Analysis (CoMFA) is a prominent three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the biological activity of molecules with their 3D shape and electronic properties. google.comijpsonline.com This method operates on the principle that changes in the biological activities of a series of compounds are related to changes in the shape of their surrounding steric and electrostatic fields. ijpsonline.com In a CoMFA study, molecules are aligned in a 3D grid, and their interaction energies with a probe atom are calculated at each grid point to generate steric and electrostatic field descriptors. google.comijpsonline.com These descriptors are then analyzed using statistical methods, typically Partial Least Squares (PLS), to build a predictive model. google.com The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure could enhance or decrease activity. nih.gov

In the context of flavonoids, CoMFA has been employed to elucidate the structural requirements for various biological activities. For instance, this compound has been utilized as a monomeric unit in the synthesis of novel biflavonoids, whose antioxidant activities were subsequently modeled using 3D-QSAR. mdpi.comnih.gov A study involving a library of 28 synthesized hetero-coupled biflavones, including dimers derived from this compound, developed a robust Partial Least Squares (PLS) regression QSAR model for their antioxidant activity. mdpi.comnih.gov The statistical quality of this model, which indicates a strong correlation between the structural features and antioxidant capacity, is detailed in the table below. mdpi.comnih.govgrafiati.com

While direct CoMFA studies on this compound itself are not extensively documented in the provided results, research on structurally similar flavonoids provides valuable insights. A ligand-based CoMFA study was performed on a series of 3',4'-dihydroxyflavone (B191068) derivatives as inhibitors of rat 5-lipoxygenase (5-LOX). nih.gov This analysis revealed that steric factors were the dominant contributor to the inhibitory activity, accounting for over 90% of the model's variance. nih.gov The high statistical reliability and predictive power of the model underscored its utility in designing new inhibitors. nih.gov Such studies on analogous compounds suggest that the steric and electrostatic properties around the flavone core, including the B-ring which this compound shares, are critical determinants of biological function.

Table 1: Statistical Parameters of 3D-QSAR Models for Flavonoid Derivatives

| Study Subject | Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contribution | Target Activity | Reference |

| Hetero-coupled Biflavonoids | 3D-QSAR (PLS) | 0.869 | 0.936 | Not Specified | Antioxidant (DPPH) | mdpi.comnih.gov |

| 3',4'-Dihydroxyflavone Derivatives | CoMFA | 0.6587 | 0.9320 | Steric: 91.36%, Electrostatic: 8.6% | 5-LOX Inhibition | nih.gov |

q² is the cross-validated correlation coefficient, a measure of the model's internal predictive ability. r² is the non-cross-validated correlation coefficient, indicating the model's fit to the training data.

Quantum Mechanical Calculations for Understanding Chemical Behavior

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, first-principles approach to understanding the chemical behavior of molecules like this compound. umc.edu.dzresearchgate.net These computational methods can elucidate electron density distributions, orbital energies, and reaction energetics, providing deep insights into structure-property relationships that are not always accessible through empirical observation alone. researchgate.net For flavonoids, QM calculations are instrumental in predicting their antioxidant, pro-oxidant, and metabolic properties. umc.edu.dzwur.nloptibrium.com

The antioxidant activity of flavonoids is often related to their ability to donate a hydrogen atom from one of their hydroxyl groups. mdpi.com The ease of this process can be quantified by the Bond Dissociation Enthalpy (BDE), with lower values indicating higher antioxidant potential. mdpi.com Studies have shown that for trihydroxyflavones, the presence and position of hydroxyl groups on the B-ring are critical for potent antioxidant activity, particularly the o-dihydroxy (catechol) structure found in this compound. mdpi.com

Conversely, the same catechol structure that confers antioxidant properties can also be responsible for pro-oxidant behavior. wur.nl The oxidation of the 3',4'-dihydroxy B-ring can lead to the formation of reactive electrophilic quinone or quinone methide metabolites. wur.nl QM calculations have been used to characterize the structure and reactivity of these flavonoid oxidation products, helping to understand their potential toxicity. wur.nl

Furthermore, QM methods are applied to predict the metabolic fate of flavonoids. For example, DFT calculations have been used to estimate the activation energy (Ea) for reactions like O-glucuronidation, a major metabolic pathway for flavonoids mediated by UGT enzymes. optibrium.com By calculating the Ea for each potential site of metabolism (i.e., each hydroxyl group), researchers can predict the most likely metabolic products. optibrium.com This approach provides a model for the pure chemical reactivity of different sites on the molecule. optibrium.com

Table 2: Application of Quantum Mechanical Calculations to Flavonoids

| Calculation Type | Property Investigated | Key Finding | Relevance to this compound | Reference |

| Density Functional Theory (DFT) | Bond Dissociation Enthalpy (BDE) | The C4'-OH group on the B-ring often has one of the lowest BDEs, indicating high antioxidant activity via the HAT mechanism. | The 3',4'-dihydroxy structure is a key determinant of antioxidant capacity. | mdpi.com |

| Quantum Mechanical Calculations | Quinone/Quinone Methide Formation | The 3',4'-dihydroxy (catechol) moiety can be oxidized to form reactive electrophilic intermediates. | The B-ring is a primary site for pro-oxidant activity. | wur.nl |

| Density Functional Theory (DFT) | Activation Energy (Ea) of Metabolism | The relative activation energies for glucuronidation at different hydroxyl sites can predict metabolic lability. | Helps predict which of the three hydroxyl groups is most likely to undergo phase II metabolism. | optibrium.com |

Preclinical Pharmacokinetic and Metabolic Research of 6,3 ,4 Trihydroxyflavone

In Vitro and In Vivo Absorption and Distribution Studies

The absorption and distribution of 6,3',4'-trihydroxyflavone are crucial determinants of its potential biological activity. While specific in vivo absorption and distribution data for this compound are not extensively detailed in the provided search results, general principles of flavonoid absorption can be applied. Flavonoids are typically absorbed in the small intestine, although the extent of absorption can vary widely depending on their chemical structure, such as glycosylation patterns. nih.gov

In vitro studies using models like Caco-2 cell monolayers, which mimic the intestinal barrier, are commonly employed to predict the oral absorption of compounds. Such studies help in understanding the permeability and potential transport mechanisms of flavonoids like this compound. nih.gov The lipophilicity and molecular size of the flavonoid influence its passive diffusion across the intestinal membrane.

Once absorbed, flavonoids are distributed to various tissues. The distribution is influenced by factors such as plasma protein binding and the physicochemical properties of the compound. nih.gov For instance, moderately to highly bound compounds may have a more limited distribution into tissues. nih.gov Tissue distribution studies, often conducted in preclinical animal models, help to identify target organs and potential sites of action or metabolism. researchgate.net The liver is a primary organ for the metabolism of many xenobiotics, including flavonoids, and often shows significant accumulation. researchgate.net

Table 1: Summary of In Vitro and In Vivo Pharmacokinetic Parameters This table is representative of typical flavonoid pharmacokinetic studies and not specific to this compound due to limited available data.

| Parameter | Description | Typical Findings for Flavonoids |

|---|---|---|

| Caco-2 Permeability | Measures the rate of transport across a Caco-2 cell monolayer, predicting intestinal absorption. | Varies from low to high depending on the specific flavonoid structure. |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Can range from low to moderate for many flavonoids. nih.gov |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Low to moderate Vd values are often observed for flavonoids. nih.gov |

| Plasma Protein Binding | The degree to which a drug binds to proteins in the blood. | Flavonoids can exhibit moderate to high plasma protein binding. nih.gov |

Identification and Characterization of Metabolites

The biotransformation of flavonoids like this compound is a critical aspect of their pharmacokinetics, influencing their biological activity and elimination. Metabolism primarily occurs in the liver and intestines and involves Phase I and Phase II enzymatic reactions. mdpi.comsrce.hr

Regioselective Glucuronidation and Identified Metabolites

Glucuronidation is a major Phase II metabolic pathway for flavonoids, catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.govacs.org This process involves the addition of a glucuronic acid moiety to a hydroxyl group on the flavonoid structure, increasing its water solubility and facilitating its excretion.

Research has shown that the glucuronidation of flavonoids is often regioselective, meaning that the glucuronic acid is attached to a specific hydroxyl group. nih.govacs.org For flavonoids with multiple hydroxyl groups, such as this compound, several monoglucuronide metabolites can be formed.

In studies with similar trihydroxyflavones, it has been observed that specific UGT isoforms preferentially catalyze glucuronidation at certain positions. For example, in the case of 3,3',4'-trihydroxyflavone, glucuronidation predominantly occurs at the 4'-O-position. nih.govacs.org The identification and characterization of these metabolites are typically performed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ui.ac.idui.ac.id

Table 2: Identified Metabolites of Structurally Similar Flavonoids This table is based on data for 3,3',4'-trihydroxyflavone and illustrates the expected metabolites for this compound.

| Parent Compound | Metabolite | Position of Glucuronidation |

|---|---|---|

| 3,3',4'-Trihydroxyflavone | 3,3',4'-Trihydroxyflavone-4'-O-glucuronide | 4'-position |

| 3,3',4'-Trihydroxyflavone | 3,3',4'-Trihydroxyflavone-3-O-glucuronide | 3-position |

Enzyme-Mediated Biotransformation Pathways

The metabolism of this compound is mediated by a variety of enzymes, primarily from the UGT superfamily. Understanding the specific enzymes involved and their kinetics is essential for predicting potential drug-drug interactions and individual variability in metabolism.

Role of UGT Isoforms in Glucuronidation Kinetics

Several UGT isoforms are involved in the glucuronidation of flavonoids, with UGT1A1 and UGT1A9 often playing major roles. nih.govacs.org Studies using recombinant human UGT isoforms and human liver microsomes (HLMs) have helped to elucidate the specific contributions of each isoform to the metabolism of trihydroxyflavones.